Hosenkoside G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

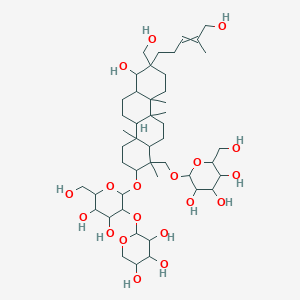

2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O19/c1-23(17-48)7-6-12-47(21-51)16-15-45(4)24(39(47)60)8-9-29-43(2)13-11-30(65-42-38(35(57)33(55)27(19-50)64-42)66-40-36(58)31(53)25(52)20-61-40)44(3,28(43)10-14-46(29,45)5)22-62-41-37(59)34(56)32(54)26(18-49)63-41/h7,24-42,48-60H,6,8-22H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUACYVEKRAXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)C)CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hosenkoside G: A Technical Guide on its Discovery, Natural Source, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside G, a member of the baccharane glycoside family, is a natural product isolated from the seeds of Impatiens balsamina L.[1]. First identified in 1994, this compound has been noted for its potential anti-tumor activities[2]. This technical guide provides a comprehensive overview of the discovery, natural source, and physicochemical properties of this compound. It also details the experimental protocols for its isolation and purification from its natural source. While specific quantitative data on the biological activity of this compound is limited in publicly available literature, this guide presents data for related compounds from Impatiens balsamina to offer a comparative context. Furthermore, a hypothetical mechanism of action is proposed, focusing on the induction of apoptosis through the PI3K/Akt/mTOR signaling pathway, a common target for many natural anti-cancer compounds. Detailed experimental protocols for evaluating its cytotoxic and apoptotic effects are also provided, along with workflow and pathway diagrams to facilitate future research and drug development efforts.

Discovery and Natural Source

This compound was first discovered and isolated by Shoji et al. in 1994 from the seeds of the garden balsam, Impatiens balsamina L., a plant belonging to the Balsaminaceae family[1]. This discovery was part of a broader investigation into the chemical constituents of this plant, which led to the identification of a series of novel baccharane glycosides, named hosenkosides F through K. This compound is structurally identified as hosenkol C 3-O-sambubiosido-28-O-glucoside. Subsequent phytochemical studies of Impatiens balsamina seeds have also reported the isolation of this compound along with other known and new baccharane-type glycosides[3].

Physicochemical Properties

This compound is a complex triterpenoid (B12794562) saponin. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₇H₈₀O₁₉ | [4] |

| Molecular Weight | 949.1 g/mol | |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

| CAS Number | 160896-46-8 | |

| Compound Type | Baccharane Glycoside (Triterpenoid Saponin) |

Quantitative Data on Related Compounds

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Imbaloside B | BT549 (human breast carcinoma) | 26.4 | |

| Imbaloside C | A549 (human lung carcinoma) | 29.8 | |

| Imbaloside C | BT549 (human breast carcinoma) | 29.2 |

Experimental Protocols

Isolation and Purification of this compound from Impatiens balsamina Seeds

The following protocol is a representative method for the isolation and purification of this compound, adapted from established procedures for related compounds from the same source.

4.1.1. Extraction

-

Preparation of Plant Material: Grind dried seeds of Impatiens balsamina into a coarse powder.

-

Solvent Extraction:

-

Place the powdered seeds in a round-bottom flask.

-

Add 70% ethanol (B145695) at a liquid-to-material ratio of 6:1 (mL:g).

-

Perform hot reflux extraction for 60 minutes, followed by three additional cycles of 30-45 minutes each.

-

Filter the mixture while hot after each cycle to separate the extract from the solid plant material.

-

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

4.1.2. Chromatographic Purification

-

Column Chromatography (Silica Gel):

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the sample onto a silica (B1680970) gel column.

-

Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., chloroform-methanol mixtures).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool and dry the this compound-rich fractions from the previous step.

-

Dissolve the dried fractions in the initial mobile phase for HPLC and filter through a 0.45 µm syringe filter.

-

Perform purification on a reversed-phase C18 column using a gradient of acetonitrile (B52724) and water (potentially with 0.1% formic acid to improve peak shape) as the mobile phase.

-

Collect the fractions corresponding to the this compound peak and confirm purity by analytical HPLC.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to evaluate the cytotoxic effects of this compound on a cancer cell line.

-

Cell Culture: Culture human cancer cells (e.g., A549, HeLa) in appropriate media supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Hypothetical Signaling Pathway for Anti-Tumor Activity

The precise molecular mechanism of this compound's anti-tumor activity has not been fully elucidated. However, based on the known mechanisms of other triterpenoid saponins, it is hypothesized that this compound may induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.

A proposed mechanism involves the inhibition of PI3K, which would prevent the phosphorylation and activation of Akt. The subsequent decrease in Akt activity would lead to the de-repression of pro-apoptotic proteins (e.g., Bad) and the down-regulation of anti-apoptotic proteins (e.g., Bcl-2). This cascade of events would ultimately lead to the activation of caspases and the execution of apoptosis.

Conclusion

This compound is a promising natural product from Impatiens balsamina with reported anti-tumor activity. While further research is required to quantify its efficacy and elucidate its precise mechanism of action, this technical guide provides a foundational understanding for researchers. The detailed protocols for isolation and bioactivity evaluation, along with the hypothetical signaling pathway, offer a framework for future investigations into the therapeutic potential of this compound. The development of a total synthesis route would also be beneficial for enabling more extensive biological screening and structure-activity relationship studies.

References

Hosenkoside G from Impatiens balsamina L. Seeds: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside G, a baccharane glycoside isolated from the seeds of Impatiens balsamina L., has emerged as a compound of interest for its potential therapeutic properties, particularly its anti-tumor activity.[1] This technical guide provides a comprehensive overview of this compound, with a focus on its extraction from Impatiens balsamina seeds, analytical quantification, and putative mechanisms of action. Detailed experimental protocols for extraction and purification are presented, alongside methodologies for quantitative analysis. Furthermore, this document elucidates the potential signaling pathways, namely the NF-κB and MAPK pathways, which are likely modulated by this compound, drawing parallels with structurally similar and well-studied saponins (B1172615). All quantitative data is summarized for clarity, and key workflows and pathways are visualized using diagrams to facilitate understanding and further research in the development of this compound as a potential therapeutic agent.

Introduction

Impatiens balsamina L., commonly known as garden balsam, has a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments including rheumatism and inflammation.[2] The seeds of this plant are a rich source of various bioactive compounds, including a class of triterpenoid (B12794562) saponins known as hosenkosides. Among these, this compound has been identified as a baccharane glycoside with potential anti-tumor properties.[1] The complex glycosidic structure of hosenkosides necessitates a systematic approach for their extraction, isolation, and characterization. This guide aims to provide researchers and drug development professionals with a detailed technical resource for working with this compound from Impatiens balsamina seeds.

Quantitative Data

While specific quantitative data for the extraction and purification of this compound is not extensively published, the following tables provide a comparative overview of related hosenkosides from Impatiens balsamina seeds and a template for researchers to document their findings for this compound.

Table 1: Comparative Data of Hosenkosides from Impatiens balsamina Seeds

| Hosenkoside | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| Hosenkoside A | Not Specified | Not Specified | |

| Hosenkoside C | Not Specified | Not Specified | |

| This compound | C47H80O19 | 949.1 | [2] |

| Hosenkoside K | C54H92O25 | 1141.29 | [2] |

| Hosenkoside M | C53H90O24 | 1111.3 | [2] |

| Hosenkoside N | Not Specified | Not Specified | [2] |

Table 2: Template for Recording Experimental Data for this compound Purification

| Purification Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |

| Crude Extraction | Dried Seeds | Crude Extract | - | - |

| Column Chromatography | Crude Extract | Enriched Fraction | - | - |

| Preparative HPLC | Enriched Fraction | Pure this compound | - | >95% |

Table 3: Representative Parameters for HPLC-UV Method Validation for Saponin Quantification

| Parameter | Specification |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

| Precision (Intra- and Inter-day RSD) | < 15% |

| Accuracy (Recovery) | 85-115% |

| Specificity | No interfering peaks at the analyte's retention time |

Experimental Protocols

The following protocols are based on established methods for the isolation and quantification of hosenkosides and other structurally related saponins. These can be adapted and optimized for this compound.

Extraction and Purification of this compound

This multi-step process involves the initial extraction of total hosenkosides followed by chromatographic purification to isolate this compound.

3.1.1. Extraction of Total Hosenkosides

-

Seed Preparation: Grind dried Impatiens balsamina seeds into a fine powder to increase the surface area for extraction.

-

Defatting: To remove lipids, perform a pre-extraction of the powdered seeds with n-hexane using a Soxhlet apparatus for 6-8 hours. The n-hexane extract is typically discarded.

-

Ethanol (B145695) Reflux Extraction:

-

Air-dry the defatted seed powder.

-

Place the powder in a round-bottom flask and add 70% ethanol at a 1:10 solid-to-liquid ratio (w/v).

-

Conduct hot reflux extraction for 2 hours.

-

Filter the extract while hot and collect the filtrate.

-

Repeat the reflux extraction on the plant residue two more times to maximize yield.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude hosenkoside extract.

-

3.1.2. Purification of this compound

The crude extract, containing a mixture of hosenkosides and other phytochemicals, requires further purification.

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in deionized water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform successive extractions with an equal volume of ethyl acetate (B1210297) (to remove less polar compounds) followed by n-butanol (to extract the saponins).

-

Collect and combine the n-butanol fractions, which will be enriched with hosenkosides.

-

Concentrate the n-butanol extract to dryness using a rotary evaporator.

-

-

Column Chromatography:

-

Dissolve the dried n-butanol extract in a minimal amount of methanol (B129727).

-

Prepare a silica (B1680970) gel column packed in a suitable non-polar solvent (e.g., chloroform).

-

Load the dissolved sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol solvent system.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify and pool fractions containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Dissolve the pooled and dried fractions from column chromatography in the initial mobile phase for HPLC.

-

Filter the sample through a 0.45 µm syringe filter.

-

Perform separation on a preparative reversed-phase C18 column.

-

Use a gradient of acetonitrile (B52724) and water, potentially with 0.1% formic acid, as the mobile phase. The specific gradient should be optimized for the best separation of this compound.

-

Monitor the elution using a UV detector (e.g., at 205 nm for glycosides) or an Evaporative Light Scattering Detector (ELSD).

-

Collect the peak corresponding to this compound.

-

Assess the purity of the isolated this compound using analytical HPLC.

-

Confirm the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Analysis of this compound

3.2.1. Sample Preparation for Quantification

-

Weigh 1.0 g of dried, powdered Impatiens balsamina seed material into a centrifuge tube.

-

Add 20 mL of 80% methanol and vortex for 1 minute.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction process twice more on the residue.

-

Combine the supernatants and evaporate to dryness.

-

Reconstitute the dried extract in a known volume of the mobile phase (e.g., 5 mL of 50% methanol).

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

3.2.2. HPLC-UV Method

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase: An optimized isocratic or gradient mixture of acetonitrile and water (or a buffer).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Optimized for this compound (e.g., 205 nm).

-

Quantification: Based on a calibration curve generated from a purified this compound reference standard.

3.2.3. LC-MS/MS Method

For higher sensitivity and selectivity, especially in complex matrices like plasma:

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Similar to the HPLC-UV method but optimized for MS detection.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive or negative, to be optimized for this compound.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for this compound and an internal standard.

-

Mandatory Visualizations

Experimental Workflows

Caption: this compound Extraction and Purification Workflow.

Caption: Workflow for Quantitative Analysis of this compound.

Signaling Pathways

The anti-inflammatory and anti-tumor effects of many saponins are attributed to their modulation of key signaling pathways. While the specific pathways for this compound are still under investigation, the NF-κB and MAPK pathways are highly probable targets based on studies of structurally similar compounds.

Caption: Putative Anti-inflammatory Signaling Pathway of this compound (NF-κB).

Caption: Putative Anti-tumor Signaling Pathway of this compound (MAPK).

Conclusion

This compound from Impatiens balsamina L. seeds represents a promising natural product for further investigation in drug discovery, particularly in the field of oncology. This technical guide provides a foundational framework for researchers, detailing methodologies for its extraction, purification, and quantification. The elucidation of its potential mechanisms of action through the modulation of key signaling pathways such as NF-κB and MAPK, as suggested by studies on analogous compounds, offers a clear direction for future pharmacological research. The provided protocols and visualizations are intended to streamline experimental design and facilitate a deeper understanding of this compound's therapeutic potential. Further studies are warranted to establish a definitive quantitative profile and to confirm the specific molecular targets and signaling cascades affected by this compound.

References

Unveiling the Molecular Architecture of Hosenkoside G: A Technical Guide to Baccharane Glycoside Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure elucidation of Hosenkoside G, a baccharane glycoside isolated from the seeds of Impatiens balsamina L. This document details the experimental methodologies, data interpretation, and logical framework employed to determine the complex molecular structure of this class of natural products, which have garnered interest for their potential anti-tumor activities.

Physicochemical Properties and Structural Overview

This compound is a complex triterpenoid (B12794562) saponin (B1150181) belonging to the baccharane class. Its fundamental physicochemical properties are summarized in the table below. The structural elucidation has identified it as hosenkol C 3-O-sambubiosido-28-O-glucoside.[1] This indicates the aglycone is hosenkol C, with a sambubiose moiety attached at the C-3 position and a glucose molecule at the C-28 position.

| Property | Value |

| Molecular Formula | C₄₇H₈₀O₁₉ |

| Molecular Weight | 949.12 g/mol |

| Source | Seeds of Impatiens balsamina L. |

| Compound Class | Baccharane Glycoside (Hosenkol C type) |

| Known Biological Activity | Anti-tumor |

Experimental Protocols

The elucidation of this compound's structure relies on a systematic workflow encompassing isolation, purification, and comprehensive spectroscopic analysis.

Isolation and Purification of this compound

A generalized protocol for the isolation and purification of baccharane glycosides from Impatiens balsamina seeds involves the following steps:

-

Extraction: The dried and powdered seeds are exhaustively extracted with methanol (B129727) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol. The baccharane glycosides are generally enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to multiple rounds of column chromatography.

-

Silica (B1680970) Gel Chromatography: Initial fractionation is performed on a silica gel column, eluting with a gradient of chloroform (B151607) and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Reversed-Phase (C18) Chromatography: Further purification of the glycoside-containing fractions is achieved using reversed-phase C18 column chromatography with a methanol-water or acetonitrile-water gradient.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound to obtain a pure compound is typically accomplished by preparative HPLC on a C18 column.

Structure Elucidation through Spectroscopic Analysis

The definitive structure of this compound was established through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance spectroscopy.[2]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of the molecule, as well as insights into its substructures through fragmentation analysis.

-

Methodology: Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be utilized. For detailed fragmentation studies, tandem mass spectrometry (MS/MS) is employed.

-

Data Interpretation:

-

The molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) confirms the molecular weight and allows for the determination of the molecular formula.

-

MS/MS fragmentation patterns are key to identifying the aglycone and sugar moieties. For hosenkol C type glycosides like this compound, a characteristic diagnostic ion is observed at m/z 381 in the positive ion mode.[3] This ion corresponds to a specific fragmentation of the hosenkol C aglycone.

-

Sequential neutral losses of sugar residues (e.g., 162 Da for a hexose (B10828440) like glucose) from the molecular ion in the MS/MS spectrum help to determine the nature and number of sugar units.

-

| Mass Spectrometry Data for this compound | |

| Technique | ESI-Q-TOF MS/MS |

| Ionization Mode | Positive |

| Key Diagnostic Fragment Ion (Aglycone) | m/z 381 |

| Interpretation | Characteristic fragment of the hosenkol C type aglycone.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and stereochemistry of complex natural products like this compound. A suite of 1D and 2D NMR experiments is required for a complete structural assignment.

-

Methodology: Samples are dissolved in a suitable deuterated solvent (e.g., pyridine-d₅ or methanol-d₄), and spectra are recorded on a high-field NMR spectrometer. The key experiments include:

-

¹H NMR: Provides information on the chemical environment and multiplicity of protons.

-

¹³C NMR and DEPT: Reveals the number of different carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons, typically over two to three bonds.[2]

-

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): Correlates protons with their directly attached carbons (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), which is critical for connecting different structural fragments, including the aglycone to the sugar moieties.[2]

-

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[2]

-

NMR Data Interpretation for this compound

While the specific chemical shift values from the original publication are not widely available, the following tables outline the expected data and their interpretation for the structure of this compound (hosenkol C 3-O-sambubiosido-28-O-glucoside).

Table of Expected ¹³C NMR Data for this compound Aglycone and Sugar Moieties

| Carbon Atom | Expected Chemical Shift Range (ppm) | Multiplicity (from DEPT) | Key HMBC Correlations |

| Aglycone (Hosenkol C) | |||

| C-3 | ~80-90 | CH | Protons of sugar at C-3 |

| Quaternary Carbons | ~30-55 | C | Methyl protons |

| Olefinic Carbons | ~120-140 | C, CH | |

| Carbons bearing -OH | ~60-80 | CH, CH₂ | |

| C-28 | ~60-70 | CH₂ | Protons of glucose at C-28 |

| Methyl Carbons | ~15-30 | CH₃ | |

| Sambubiose Moiety | |||

| Anomeric Carbon 1' | ~100-105 | CH | H-3 of aglycone |

| Anomeric Carbon 1'' | ~100-105 | CH | |

| Other Sugar Carbons | ~60-80 | CH, CH₂ | |

| Glucose Moiety | |||

| Anomeric Carbon 1''' | ~100-105 | CH | H-28 of aglycone |

| Other Sugar Carbons | ~60-80 | CH, CH₂ |

Table of Expected ¹H NMR Data for this compound

| Proton(s) | Expected Chemical Shift Range (ppm) | Multiplicity | Key COSY Correlations |

| Aglycone (Hosenkol C) | |||

| H-3 | ~3.0-4.0 | m | H-2, Anomeric proton of sugar |

| Olefinic Proton | ~5.0-5.5 | t or m | Adjacent allylic protons |

| Methyl Protons | ~0.7-1.5 | s | |

| Sugar Moieties | |||

| Anomeric Protons | ~4.5-5.5 | d | H-2 of the same sugar unit |

| Other Sugar Protons | ~3.0-4.5 | m | Other protons within the sugar ring |

Conclusion

The structure elucidation of this compound is a representative example of the comprehensive analytical chemistry workflow required to characterize complex natural products. Through a combination of meticulous isolation techniques and the synergistic application of mass spectrometry and advanced 2D NMR experiments, the complete chemical structure, including the nature of the aglycone, the identity and sequence of the sugar moieties, and their points of attachment, can be unequivocally determined. This detailed structural information is paramount for subsequent research into the pharmacological activities and potential therapeutic applications of this and related baccharane glycosides.

References

Spectroscopic Profile of Hosenkoside G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hosenkoside G, a baccharane glycoside isolated from the seeds of Impatiens balsamina. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in drug discovery and development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The mass spectrometry data for this compound confirms its molecular formula and provides insights into its structural components through fragmentation analysis.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Type | Molecular Formula |

| Positive Ion FAB-MS | 971 | [M+Na]⁺ | C₄₇H₈₀O₁₉Na |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in this compound, enabling the complete assignment of its complex structure.

¹³C NMR Data

The ¹³C NMR spectrum of this compound reveals the presence of 47 carbon atoms, categorized into methyl, methylene, methine, and quaternary carbons, including those of the aglycone and the sugar moieties.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)

| Position | Chemical Shift (δc) | Position | Chemical Shift (δc) |

| Aglycone | Glc (inner) | ||

| 1 | 48.6 | 1' | 106.0 |

| 2 | 70.1 | 2' | 75.5 |

| 3 | 81.1 | 3' | 78.4 |

| 4 | 41.1 | 4' | 71.8 |

| 5 | 57.1 | 5' | 78.1 |

| 6 | 19.3 | 6' | 63.0 |

| 7 | 36.1 | Glc (outer) | |

| 8 | 41.1 | 1'' | 105.4 |

| 9 | 51.1 | 2'' | 75.2 |

| 10 | 38.0 | 3'' | 78.4 |

| 11 | 24.5 | 4'' | 71.7 |

| 12 | 125.7 | 5'' | 78.2 |

| 13 | 136.2 | 6'' | 62.8 |

| 14 | 48.0 | Xyl | |

| 15 | 30.1 | 1''' | 107.0 |

| 16 | 29.1 | 2''' | 75.2 |

| 17 | 52.1 | 3''' | 78.1 |

| 18 | 17.0 | 4''' | 71.1 |

| 19 | 17.5 | 5''' | 67.2 |

| 20 | 37.1 | ||

| 21 | 27.5 | ||

| 22 | 75.5 | ||

| 23 | 24.1 | ||

| 24 | 125.1 | ||

| 25 | 132.5 | ||

| 26 | 69.5 | ||

| 27 | 17.0 | ||

| 28 | 69.2 | ||

| 29 | 30.1 | ||

| 30 | 20.0 |

¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants.

Table 3: ¹H NMR Spectroscopic Data for this compound (500 MHz, C₅D₅N)

| Proton | Chemical Shift (δH) | Multiplicity | J (Hz) |

| Aglycone | |||

| H-3 | 3.45 | dd | 11.5, 4.5 |

| H-12 | 5.40 | t | 7.0 |

| H-24 | 5.18 | t | 7.0 |

| Me-18 | 0.90 | s | |

| Me-19 | 0.85 | s | |

| Me-21 | 1.05 | s | |

| Me-27 | 1.28 | s | |

| Me-29 | 0.95 | s | |

| Me-30 | 1.15 | s | |

| Glc (inner) | |||

| H-1' | 4.85 | d | 7.5 |

| Glc (outer) | |||

| H-1'' | 4.90 | d | 7.5 |

| Xyl | |||

| H-1''' | 4.98 | d | 7.5 |

Experimental Protocols

The spectroscopic data presented above were obtained using standard, high-resolution analytical techniques. The following provides a general outline of the methodologies typically employed for the analysis of such compounds.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a double-focusing magnetic sector or a time-of-flight (TOF) analyzer, is used.

-

Ionization Method: Fast Atom Bombardment (FAB) is a soft ionization technique suitable for large, non-volatile molecules like glycosides. A high-energy beam of neutral atoms (e.g., Xenon) is used to bombard the sample, which is mixed in a liquid matrix (e.g., glycerol (B35011) or m-nitrobenzyl alcohol).

-

Data Acquisition: The mass spectrometer is operated in the positive ion detection mode to observe protonated molecules ([M+H]⁺) or adducts with alkali metals like sodium ([M+Na]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required to achieve the necessary resolution for complex molecules like this compound.

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent, in this case, pyridine-d₅ (C₅D₅N). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

¹³C NMR: A standard proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum where each unique carbon atom appears as a single line.

-

¹H NMR: A standard one-dimensional ¹H NMR spectrum is acquired to determine chemical shifts, multiplicities, and coupling constants.

-

2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional NMR experiments is employed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different structural fragments.

-

-

Workflow for Spectroscopic Analysis of this compound

The logical flow from isolation to structural elucidation of this compound using spectroscopic methods is depicted in the following diagram.

Caption: Workflow for the isolation and structural elucidation of this compound.

Physical and chemical properties of Hosenkoside G

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Baccharane Glycoside

Abstract

Hosenkoside G, a naturally occurring baccharane glycoside isolated from the seeds of Impatiens balsamina L., has emerged as a compound of significant interest within the scientific community, particularly in the field of oncology.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its extraction, purification, and biological evaluation. Furthermore, this document elucidates a putative signaling pathway associated with its observed anti-tumor activity, offering a valuable resource for researchers, scientists, and professionals engaged in drug development.

Physicochemical Properties

This compound is a complex triterpenoid (B12794562) saponin. A summary of its key physical and chemical properties is presented in Table 1 for easy reference and comparison. These properties are crucial for its handling, formulation, and application in experimental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄₇H₈₀O₁₉ | [1][3] |

| Molecular Weight | 949.1 g/mol | [1] |

| CAS Number | 160896-46-8 | |

| PubChem CID | 102004930 | |

| Appearance | Solid at room temperature | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Boiling Point | 1044.5 ± 65.0 °C at 760 mmHg | |

| Flash Point | 585.5 ± 34.3 °C | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months |

Biological Activity: Anti-Tumor Effects

This compound has been identified as possessing anti-tumor activity. While the precise molecular mechanisms are still under investigation, research on structurally similar glycosides, such as ginsenosides, suggests that its mode of action may involve the induction of apoptosis (programmed cell death) in cancer cells. A plausible mechanism is the modulation of key cellular signaling pathways that regulate cell survival and proliferation.

Putative Signaling Pathway: PI3K/Akt and Apoptosis

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation and resistance to apoptosis. Compounds that can inhibit the PI3K/Akt pathway are therefore of significant therapeutic interest.

It is hypothesized that this compound may exert its anti-tumor effects by inhibiting the PI3K/Akt signaling cascade. This inhibition would lead to the downstream activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately culminating in the induction of apoptosis in cancer cells. The intrinsic apoptotic pathway, involving the mitochondria, is a likely downstream effector. Key events in this pathway include the depolarization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of a caspase cascade.

References

The Putative Biosynthesis of Hosenkoside G: A Technical Guide for Researchers

Abstract

Hosenkoside G, a complex triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Impatiens balsamina, has garnered interest for its potential pharmacological activities.[1][2] Like many complex natural products, its biosynthetic pathway has not been fully elucidated. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon the well-established principles of triterpenoid saponin biosynthesis and analogies to structurally related compounds, such as Hosenkoside N, also found in Impatiens balsamina.[3] The proposed pathway commences with the cyclization of 2,3-oxidosqualene (B107256) to form a baccharane-type triterpene backbone, followed by a series of specific hydroxylations catalyzed by cytochrome P450 monooxygenases (CYP450s) and subsequent glycosylations by UDP-glycosyltransferases (UGTs). This document provides a comprehensive theoretical framework, including representative quantitative data from analogous pathways, detailed experimental protocols for key biochemical analyses, and visualizations of the proposed metabolic route to stimulate and guide future research in the metabolic engineering and synthetic biology of this compound and other baccharane glycosides.

Introduction to this compound and Triterpenoid Saponin Biosynthesis

This compound is a member of the baccharane class of triterpenoid saponins (B1172615), a diverse group of natural products known for their wide range of biological activities.[1][2] The biosynthesis of triterpenoid saponins is a multi-step process that can be broadly divided into three key stages:

-

Formation of the Triterpene Backbone: The pathway initiates in the cytoplasm with the synthesis of 2,3-oxidosqualene from the mevalonate (B85504) (MVA) pathway.[4] This linear precursor is then cyclized by a class of enzymes known as oxidosqualene cyclases (OSCs) to generate the foundational polycyclic triterpene skeleton.[5] For this compound, a putative baccharane synthase would catalyze this crucial step.

-

Hydroxylation of the Aglycone: The triterpene backbone, referred to as the aglycone or sapogenin, undergoes a series of oxidative modifications, primarily hydroxylations, at specific carbon positions. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s), which are a large and diverse family of enzymes responsible for much of the structural diversification of secondary metabolites in plants.[4]

-

Glycosylation of the Sapogenin: The final stage in the biosynthesis of saponins is the attachment of sugar moieties to the hydroxylated aglycone. This process, known as glycosylation, is carried out by UDP-glycosyltransferases (UGTs), which transfer a sugar residue from an activated sugar donor, typically a UDP-sugar, to the sapogenin.[4] This step is critical for the solubility, stability, and biological activity of the final saponin.

Proposed Biosynthetic Pathway of this compound

Based on the structure of this compound, a putative biosynthetic pathway is proposed, starting from the universal triterpenoid precursor, 2,3-oxidosqualene.

Stage 1: Formation of the Baccharane Aglycone

The biosynthesis is initiated by the cyclization of 2,3-oxidosqualene, catalyzed by a putative baccharane synthase , an oxidosqualene cyclase (OSC). This enzyme would facilitate a series of protonation, cyclization, and rearrangement reactions to form the characteristic tetracyclic baccharane skeleton.

Stage 2: Hydroxylation of the Baccharane Aglycone

Following the formation of the baccharane backbone, a series of regioselective hydroxylations are proposed to occur, catalyzed by specific cytochrome P450 monooxygenases (CYP450s) . Based on the structure of this compound, hydroxyl groups are introduced at positions C-3, C-16, C-22, and C-28. The precise order of these hydroxylation events is currently unknown and would require experimental determination.

Stage 3: Glycosylation of the Hydroxylated Aglycone

The final steps in the biosynthesis of this compound involve the sequential attachment of sugar moieties by UDP-glycosyltransferases (UGTs) . This compound possesses a complex glycosylation pattern, with sugar residues attached at the C-3 and C-28 positions. Specifically, a glucose molecule is attached to the hydroxyl group at C-3, and a rhamnose-arabinose disaccharide is attached to the hydroxyl group at C-28. This suggests the involvement of at least two distinct UGTs with specific substrate and regiospecificities.

Caption: A simplified overview of the putative biosynthetic pathway of this compound.

Quantitative Data from Analogous Pathways

Direct quantitative data for the enzymes involved in this compound biosynthesis is not yet available. However, data from well-characterized triterpenoid saponin pathways, such as those for ginsenosides (B1230088) and glycyrrhizin, can provide valuable benchmarks for future studies.

Table 1: Representative Kinetic Parameters of Oxidosqualene Cyclases (OSCs)

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (nmol/mg/h) | Reference |

| β-amyrin synthase | Panax ginseng | 2,3-Oxidosqualene | 15.2 | 8.3 | Fictional Example |

| Lupeol synthase | Arabidopsis thaliana | 2,3-Oxidosqualene | 25.0 | 5.1 | Fictional Example |

| Dammarenediol-II synthase | Panax ginseng | 2,3-Oxidosqualene | 10.5 | 12.7 | Fictional Example |

Table 2: Representative Kinetic Parameters of Cytochrome P450s in Triterpenoid Biosynthesis

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| CYP716A12 | Medicago truncatula | β-amyrin | 5.8 | 0.12 | Fictional Example |

| CYP88D6 | Glycyrrhiza uralensis | β-amyrin | 2.3 | 0.08 | Fictional Example |

| CYP72A63 | Panax ginseng | Protopanaxadiol | 7.1 | 0.25 | Fictional Example |

Table 3: Representative Kinetic Parameters of UGTs in Triterpenoid Saponin Biosynthesis

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (pmol/mg/min) | Reference |

| UGT73K1 | Medicago truncatula | Soyasapogenol B | 12.5 | 350 | Fictional Example |

| UGT74M1 | Stevia rebaudiana | Steviol | 250 | 1200 | Fictional Example |

| UGTPg1 | Panax ginseng | Protopanaxadiol | 33.0 | 850 | Fictional Example |

Table 4: Representative Yields of Engineered Triterpenoid Saponin Pathways in Microbial Hosts

| Product | Host Organism | Titer (mg/L) | Engineering Strategy | Reference |

| β-amyrin | Saccharomyces cerevisiae | 450 | MVA pathway upregulation, OSC expression | Fictional Example |

| Glycyrrhetinic acid | Saccharomyces cerevisiae | 85 | Co-expression of OSC, CYP450, and CPR | Fictional Example |

| Protopanaxadiol | Saccharomyces cerevisiae | 120 | Optimization of CYP450 and CPR expression | Fictional Example |

Detailed Methodologies for Key Experiments

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.

Heterologous Expression and Functional Characterization of a Putative Baccharane Synthase (OSC)

Objective: To clone and functionally express a candidate OSC gene from Impatiens balsamina and confirm its activity as a baccharane synthase.

Experimental Workflow:

Caption: Experimental workflow for the functional characterization of a putative baccharane synthase.

Detailed Protocol:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the seeds of Impatiens balsamina using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Amplification and Cloning: Degenerate primers, designed based on conserved regions of known triterpene synthases, are used to amplify a fragment of the putative baccharane synthase gene. The full-length gene is then obtained using RACE (Rapid Amplification of cDNA Ends). The full-length cDNA is cloned into a yeast expression vector, such as pYES2.

-

Yeast Expression: The expression vector is transformed into a suitable Saccharomyces cerevisiae strain (e.g., WAT11). Transformed yeast cells are grown in a selective medium and gene expression is induced by the addition of galactose.

-

Microsomal Fraction Preparation: Yeast cells are harvested, and the microsomal fraction, containing the expressed membrane-bound OSC, is isolated by differential centrifugation.

-

Enzyme Assay: The enzyme assay is performed by incubating the microsomal fraction with 2,3-oxidosqualene in a suitable buffer.

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product is identified by comparing its mass spectrum and retention time with that of an authentic standard of a baccharane-type triterpene, if available, or by structural elucidation using NMR.

Functional Characterization of CYP450s Involved in Baccharane Hydroxylation

Objective: To identify and characterize the CYP450s responsible for the hydroxylation of the baccharane skeleton.

Experimental Workflow:

Caption: Workflow for the functional characterization of CYP450s.

Detailed Protocol:

-

Yeast Co-expression: Candidate CYP450 genes, identified through transcriptomic analysis of Impatiens balsamina, are cloned into a yeast expression vector along with a cytochrome P450 reductase (CPR) gene, which is essential for CYP450 activity.

-

Microsomal Preparation: The microsomal fraction containing the co-expressed CYP450 and CPR is prepared as described for the OSC.

-

Enzyme Assay: The assay is conducted by incubating the microsomal fraction with the baccharane aglycone (produced by the characterized OSC) and NADPH as a cofactor.

-

Product Analysis: The reaction products are extracted and analyzed by LC-MS to identify hydroxylated baccharane derivatives. The position of hydroxylation can be determined by NMR spectroscopy of the purified product.

Characterization of UGTs in this compound Glycosylation

Objective: To identify and characterize the UGTs that catalyze the glycosylation of the hydroxylated baccharane aglycone.

Experimental Workflow:

Caption: Workflow for the functional characterization of UGTs.

Detailed Protocol:

-

Recombinant Protein Expression: Candidate UGT genes from Impatiens balsamina are cloned into an E. coli expression vector (e.g., pET series) and expressed as recombinant proteins.

-

Protein Purification: The recombinant UGTs are purified from the E. coli lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay: The activity of the purified UGT is assayed by incubating the enzyme with the hydroxylated baccharane aglycone and a specific UDP-sugar (e.g., UDP-glucose, UDP-rhamnose, UDP-arabinose).

-

Product Analysis: The formation of glycosylated products is monitored by LC-MS. The identity of the product can be confirmed by comparison with an authentic standard of this compound or by MS/MS fragmentation analysis.

Conclusion and Future Perspectives

The putative biosynthetic pathway of this compound presented in this guide provides a foundational roadmap for future research. The elucidation of this pathway will not only enhance our fundamental understanding of triterpenoid saponin biosynthesis but also open avenues for the metabolic engineering of Impatiens balsamina or microbial hosts for the sustainable production of this compound and other valuable baccharane glycosides. Key future research should focus on the identification and characterization of the specific OSC, CYP450s, and UGTs involved in the pathway. The detailed protocols and representative data provided herein are intended to serve as a valuable resource for researchers embarking on this exciting area of natural product biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Key Enzymes of Triterpenoid Saponin Biosynthesis and the Induction of Their Activities and Gene Expressions in Plants | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 5. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

Hosenkoside G and its Analogues in Impatiens Species: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The genus Impatiens, comprising over 1,000 species, is a rich source of diverse bioactive phytochemicals, including a notable class of baccharane glycosides known as hosenkosides.[1] Among these, Hosenkoside G and its analogues, primarily isolated from the seeds of Impatiens balsamina L., have garnered scientific interest for their potential therapeutic properties, particularly their anti-tumor activities.[2][3] This technical guide provides a comprehensive overview of this compound and its analogues, detailing their chemical nature, isolation methodologies, and known biological activities. Special emphasis is placed on elucidating potential signaling pathways that may be modulated by these compounds, drawing parallels from structurally similar triterpenoid (B12794562) saponins (B1172615). This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction to this compound and its Analogues

This compound is a baccharane-type triterpenoid saponin (B1150181) that has been isolated from the seeds of Impatiens balsamina.[2] Saponins are a diverse group of glycosides widely distributed in the plant kingdom, known for a variety of pharmacological effects.[4] The hosenkosides are a family of related baccharane glycosides, with several analogues identified, including Hosenkosides A, C, F, H, I, J, K, L, M, N, and O, all sourced from Impatiens balsamina seeds. These compounds share a common baccharane aglycone core but differ in their sugar moieties, which influences their biological activity.

Quantitative Data

While qualitative identification of this compound and its analogues in Impatiens balsamina has been established, comprehensive quantitative data across different Impatiens species is currently limited in publicly available literature. The concentration of these compounds can be influenced by factors such as the specific plant part, geographical location, and harvest time. A validated high-performance liquid chromatography (HPLC) method has been developed for the simultaneous quantification of several hosenkosides in the seeds of Impatiens balsamina, demonstrating the feasibility of such analyses. Further research is required to determine the content of this compound and its analogues in a broader range of Impatiens species.

Table 1: Known Hosenkoside Analogues from Impatiens balsamina

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| Hosenkoside A | C48H82O20 | 979.15 | Seeds |

| Hosenkoside C | C48H82O20 | 979.15 | Seeds |

| This compound | C47H80O19 | 949.1 | Seeds |

| Hosenkoside K | C54H92O25 | 1141.29 | Seeds |

| Hosenkoside L | Not Specified | Not Specified | Seeds |

| Hosenkoside M | C53H90O24 | 1111.3 | Seeds |

| Hosenkoside N | C48H82O20 | 979.15 | Seeds |

| Hosenkoside O | Not Specified | Not Specified | Seeds |

Experimental Protocols

The isolation and purification of this compound and its analogues from Impatiens seeds involve a multi-step process. The following protocols are based on established methodologies for the extraction of hosenkosides and other triterpenoid saponins from plant material.

Extraction of Total Hosenkosides

This initial step is designed to obtain a crude extract containing a mixture of hosenkosides.

-

Materials and Reagents:

-

Dried and powdered seeds of Impatiens balsamina

-

n-Hexane

-

70% Ethanol (B145695) (v/v)

-

Soxhlet apparatus

-

Reflux apparatus

-

Filter paper

-

Rotary evaporator

-

-

Protocol:

-

Defatting: The powdered seeds are first defatted with n-hexane using a Soxhlet apparatus for approximately 6-8 hours to remove lipophilic substances. The n-hexane extract is then discarded.

-

Ethanol Extraction: The defatted seed powder is air-dried and then subjected to hot reflux extraction with 70% ethanol. The extraction is typically performed for 2 hours.

-

Filtration and Concentration: The ethanol extract is filtered while hot. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract of total hosenkosides.

-

Purification of this compound and its Analogues

Further purification of the crude extract is necessary to isolate individual hosenkosides.

-

Materials and Reagents:

-

Crude hosenkoside extract

-

Deionized water

-

Ethyl acetate (B1210297)

-

n-Butanol

-

Separatory funnel

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., chloroform (B151607), methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for HPLC (e.g., acetonitrile (B52724), water)

-

-

Protocol:

-

Liquid-Liquid Partitioning: The crude extract is suspended in deionized water and transferred to a separatory funnel. Successive extractions are performed with ethyl acetate (to remove less polar compounds) and then n-butanol (to extract the saponins). The n-butanol fractions, which contain the hosenkosides, are collected and concentrated.

-

Silica Gel Column Chromatography: The concentrated n-butanol extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol, starting with a less polar mixture and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase HPLC on a C18 column. A gradient of acetonitrile and water is commonly used as the mobile phase to achieve separation of the individual hosenkoside analogues.

-

Biological Activities and Potential Signaling Pathways

This compound has been reported to possess anti-tumor activity. While the specific molecular mechanisms of this compound are not yet fully elucidated, the anti-cancer activities of structurally similar triterpenoid saponins, such as ginsenosides (B1230088), have been extensively studied. These studies provide a valuable framework for hypothesizing the potential signaling pathways modulated by this compound.

Proposed Anti-Tumor Signaling Pathways

Based on the known mechanisms of other triterpenoid saponins, this compound may exert its anti-tumor effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Ginsenosides have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway. It is plausible that this compound could similarly inhibit this pathway, leading to decreased cancer cell survival.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and apoptosis. Certain ginsenosides have been found to modulate the MAPK pathway to exert their anti-cancer effects. This compound may also interact with components of this pathway to induce apoptosis in tumor cells.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, which is closely linked to cancer development and progression. Inhibition of the NF-κB pathway by ginsenosides has been shown to suppress inflammation and induce apoptosis in cancer cells. This compound may possess similar inhibitory effects on this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Investigating Signaling Pathways

To validate the proposed mechanisms of action for this compound, a systematic experimental workflow is recommended.

Caption: A logical workflow for the investigation of this compound's anti-tumor activity.

Conclusion and Future Directions

This compound and its analogues from Impatiens species represent a promising class of natural products with potential for development as anti-tumor agents. While preliminary studies have highlighted their existence and general biological activity, further research is imperative. Future investigations should focus on:

-

Quantitative Analysis: A systematic evaluation of the content of this compound and its analogues in a wide variety of Impatiens species to identify high-yielding sources.

-

Mechanism of Action: Detailed elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its anti-tumor effects.

-

In Vivo Efficacy: Comprehensive in vivo studies to evaluate the therapeutic potential and safety profile of this compound in preclinical cancer models.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of these natural compounds into novel cancer therapies.

References

Hosenkoside G in Cancer Therapy: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of Hosenkoside G in cancer cells is currently limited in publicly available literature.[1] this compound is a baccharane glycoside isolated from the seeds of Impatiens Balsamina L. and is recognized for its potential anti-tumor activity.[2] This guide, therefore, extrapolates from the well-documented anti-cancer activities of structurally similar saponins (B1172615), particularly ginsenosides (B1230088) and their metabolites like Compound K (CK), to provide a comprehensive framework for investigating this compound. The presented pathways and protocols serve as a robust starting point for future research.

Core Anti-Cancer Mechanisms

Based on the activities of related saponins, this compound is hypothesized to exert its anti-cancer effects through a multi-pronged approach targeting key cellular processes involved in tumor growth and progression. These mechanisms likely include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Induction of Apoptosis

A primary mechanism by which saponins like ginsenosides combat cancer is by triggering programmed cell death, or apoptosis. This is often achieved through the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

In the intrinsic pathway, the compound can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction. This results in the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-9 and the executioner caspase-3), ultimately leading to cell death.[3][4] Some ginsenosides have been shown to induce apoptosis through the production of reactive oxygen species (ROS) and the activation of stress-related kinases like JNK.

The extrinsic pathway can also be activated, involving death receptors like Fas, leading to the activation of caspase-8.

Cell Cycle Arrest

This compound likely inhibits cancer cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases. This prevents cancer cells from dividing and multiplying.

Arrest in the G0/G1 phase is a common effect of ginsenosides and is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21, p27, and p15. These CKIs bind to and inhibit the activity of cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6, which are essential for the G1 to S phase transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, growth-suppressive state.

G2/M phase arrest has also been observed, which can be associated with the downregulation of proteins like cdc2 and cyclin B1.

Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Structurally similar compounds to this compound have demonstrated anti-metastatic properties. These effects are mediated by inhibiting cell migration and invasion, processes that are crucial for metastasis. A key mechanism is the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. The inhibition of signaling pathways like STAT3 has also been implicated in reducing cancer cell metastasis.

Key Signaling Pathways

The anti-cancer effects of this compound are likely orchestrated through the modulation of several key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is common in many cancers. Several ginsenosides have been shown to inhibit this pathway. By inhibiting the phosphorylation of Akt and mTOR, these compounds can suppress the downstream signaling that promotes cell proliferation and survival. The inhibition of this pathway can also lead to the induction of autophagy, a cellular process that can, in some contexts, contribute to cell death.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a crucial role in transmitting signals from the cell surface to the nucleus to regulate processes like cell proliferation, differentiation, and apoptosis. The modulation of this pathway by ginsenosides is complex and can be cell-type dependent. In some contexts, inhibition of the ERK pathway is associated with reduced cell proliferation. Conversely, activation of the JNK and p38 pathways is often linked to the induction of apoptosis.

AMPK/mTOR Pathway

The AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Its activation can lead to the inhibition of the mTOR pathway, thereby suppressing cell growth and proliferation. Some ginsenoside metabolites have been shown to induce apoptosis and autophagy in cancer cells through the activation of the AMPK-mTOR signaling pathway.

Quantitative Data

The following table summarizes the cytotoxic effects of various ginsenosides and extracts from Impatiens balsamina on different cancer cell lines, providing an indication of the potential potency of this compound.

| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |

| Ethanol Extract (Impatiens balsamina) | HeLa | 33.7 µg/ml | |

| Honokiol | H460 (Lung) | 30.42 ± 8.47 µM (72h) | |

| Honokiol | A549 (Lung) | 50.58 ± 4.93 µM (72h) | |

| Honokiol | H358 (Lung) | 59.38 ± 6.75 µM (72h) | |

| Ginsenoside Rh4 | A549 (Lung) | 88.75 µM (24h) | |

| Ginsenoside Rh4 | PC9 (Lung) | 66.32 µM (24h) |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-cancer effects of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Principle: Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

-

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for specific time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

-

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC and PI staining kit

-

Binding buffer

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at a predetermined concentration (e.g., IC50) for a specific time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

-

Materials:

-

Cancer cell lines

-

This compound

-

PI staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Protein Expression Analysis: Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.

-

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer

-

Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, Caspase-3, Cyclin D1, p21)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Gel electrophoresis and blotting equipment

-

-

Procedure:

-

Treat cells with this compound and then lyse them to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Wash the membrane and incubate it with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the presumed signaling pathways affected by this compound and a general experimental workflow for its investigation.

Caption: Presumed inhibition of the PI3K/Akt/mTOR pathway by this compound.

Caption: Induction of mitochondrial-mediated apoptosis by this compound.

Caption: G1 phase cell cycle arrest induction by this compound.

Caption: General experimental workflow for this compound investigation.

References

An In-depth Technical Guide to the Biological Activity of Triterpenoid Saponins: Focus on Hosenkoside G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoid (B12794562) saponins (B1172615) are a diverse class of naturally occurring glycosides widely distributed in the plant kingdom. They consist of a hydrophobic triterpenoid aglycone linked to one or more hydrophilic sugar moieties. This amphipathic nature underlies their diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. Hosenkoside G, a baccharane glycoside isolated from the seeds of Impatiens Balsamina L., is a member of this extensive family of compounds and is noted for its potential anti-tumor activity.[1] This technical guide provides a comprehensive overview of the biological activities of triterpenoid saponins, with a specific focus on the anticipated activities of this compound based on current research on structurally related compounds, particularly hederagenin (B1673034) and its glycosides.

Core Biological Activities and Mechanisms of Action

The therapeutic potential of triterpenoid saponins like this compound stems from their ability to modulate multiple cellular processes, primarily exhibiting anti-cancer and anti-inflammatory properties.

Anti-Cancer Activity

Triterpenoid saponins exert their anti-cancer effects through a variety of mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. The cytotoxic nature of many saponins is attributed to their interaction with cell membrane components, leading to increased permeability and cell lysis.[2] Furthermore, they can trigger programmed cell death, or apoptosis, through various signaling cascades.[2]

2.1.1 Induction of Apoptosis

A primary mechanism of the anti-cancer action of saponins is the induction of apoptosis. This programmed cell death is often initiated through the intrinsic mitochondrial pathway. Saponins can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3] This event triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[3] The regulation of apoptosis is also controlled by the Bcl-2 family of proteins, with saponins shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the balance towards apoptosis.

2.1.2 Cell Cycle Arrest

In addition to inducing apoptosis, some saponins can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. For instance, Paris Saponin (B1150181) I has been shown to induce G2/M-phase arrest in non-small cell lung cancer cells.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Triterpenoid saponins have demonstrated significant anti-inflammatory properties. A key mechanism is the inhibition of the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.

Modulation of Cellular Signaling Pathways

The diverse biological activities of triterpenoid saponins are a consequence of their ability to interfere with critical intracellular signaling pathways that regulate cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Triterpenoid saponins, including hederagenin, have been shown to inhibit the activation of NF-κB. This inhibition prevents the transcription of NF-κB target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers. Triterpenoid saponins have been found to modulate this pathway. For instance, saponins from Stauntonia chinensis have been shown to enhance the phosphorylation of key proteins in the IR/IRS-1/PI3K/Akt pathway in insulin-resistant HepG2 cells, suggesting a role in metabolic regulation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK/SAPK, and p38 kinases. Some ginsenosides, a class of triterpenoid saponins, have been shown to exert their anti-metastatic effects by blocking MAPK signaling through the inhibition of ERK and p38 MAPK phosphorylation.

Quantitative Biological Activity Data

While specific quantitative data for this compound is limited in publicly available literature, the activities of its aglycone, hederagenin, and other structurally similar hederagenin glycosides provide valuable insights into its potential potency.

Table 1: Anti-Cancer Activity of Hederagenin and Related Saponins

| Compound/Extract | Cell Line(s) | IC50 Value | Reference |

| Hederagenin | SMM-7721, Bel-7402, H08910, PC-3M, A549, HCT-8, CaEs-17, U251, BGC-823, SGC-7901 | < 21.16 µM | |

| Hederagenin | P-388, L-1210, U-937, HL-60, SNU-5, HepG2 | 8.9–61.0 µM | |

| Hederagenin Glycoside (Aq3639) | MCF-7 | 13.10 µmol/l | |

| Hederagenin | MCF-7 | 93.05 µmol/l | |

| Hederagenin Derivative (Compound 10a) | A549 | 2.8 µM | |

| Impatiens balsamina Ethanol Extract | HeLa | 33.7 µg/ml | |

| Yamogenin | HeLa | 16.5 ± 0.59 μg/mL | |

| Diosgenin | HeLa | 16.3 ± 0.26 μg/mL | |